molecular formula C15H9BrFNO2 B8036591 2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione

2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B8036591
M. Wt: 334.14 g/mol
InChI Key: YRFWFGIHTGNXNU-UHFFFAOYSA-N
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Description

These compounds are significant due to their wide range of biological and pharmaceutical applications . The presence of both bromine and fluorine atoms in the phenyl ring adds to the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the bromo and fluoro substituents . One common method involves the reaction of phthalic anhydride with 3-bromo-2-fluorobenzylamine under reflux conditions in a suitable solvent such as toluene . The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the isoindole-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Properties

IUPAC Name

2-[(3-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-12-7-3-4-9(13(12)17)8-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFWFGIHTGNXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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